{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme and to an allosteric site, thereby reducing the enzyme’s activity.
Biochemical Pathways
By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Pharmacokinetics
The compound’s molecular weight of 28136 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The inhibition of AChE by this compound results in increased levels of acetylcholine, leading to improved cognitive function . This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine has been shown to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The compound exhibits inhibitory activity against AChE, suggesting it could play a role in modulating cholinergic neurotransmission .
Cellular Effects
The effects of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound can potentially influence cell signaling pathways related to cholinergic neurotransmission .
Molecular Mechanism
The molecular mechanism of action of 2-[(4-Phenylpiperazin-1-yl)carbonyl]phenylamine involves binding to AChE and inhibiting its activity . This inhibition is a mixed-type, involving both competitive and non-competitive inhibition .
Metabolic Pathways
Given its interaction with AChE, it may be involved in pathways related to cholinergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 4-phenylpiperazine with a suitable carbonyl-containing compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A reversible cholinesterase inhibitor used to treat dementia.
Uniqueness
{2-[(4-Phenylpiperazin-1-yl)carbonyl]phenyl}amine is unique due to its specific structure, which allows it to selectively inhibit acetylcholinesterase with minimal effects on butyrylcholinesterase . This selectivity can potentially reduce side effects and improve the therapeutic profile of the compound compared to other acetylcholinesterase inhibitors .
Properties
IUPAC Name |
(2-aminophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBOURQJSLLWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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